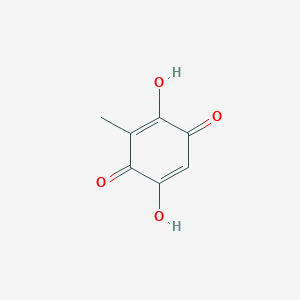

2,5-Dihydroxy-3-methyl-1,4-benzoquinone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-3-6(10)4(8)2-5(9)7(3)11/h2,8,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTARWSSIBFRCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C(C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482725 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-58-1 | |

| Record name | 2,5-Dihydroxy-3-methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXY-3-METHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8A05Y4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Structural Elucidation, and Classification of 2,5 Dihydroxy 3 Methyl 1,4 Benzoquinone

IUPAC Nomenclature and Common Synonyms in Chemical Literature

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione . wikipedia.orgthermofisher.com This name precisely describes the molecular structure: a six-membered ring with two ketone groups at positions 1 and 4 (a cyclohexadiene-dione), two hydroxyl groups at positions 2 and 5, and a methyl group at position 3.

In scientific literature, the compound is commonly referred to by the semi-systematic name 2,5-dihydroxy-3-methyl-1,4-benzoquinone . nih.govuni-freiburg.deresearchgate.net While less formal, this name is widely understood and accepted within the chemical community. It has been isolated from natural sources, such as the plant Embelia schimperi. researchgate.net Synonyms are less common for this specific substituted quinone compared to its parent compound, but may be found in chemical databases under various identifiers.

| Identifier Type | Value |

| IUPAC Name | 2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione |

| Common Name | This compound |

| CAS Number | 2207-58-1 uni-freiburg.de |

| Molecular Formula | C₇H₆O₄ nih.gov |

| Molecular Weight | 154.12 g/mol nih.govuni-freiburg.de |

Molecular Architecture and Conformational Aspects

The molecular structure of this compound is defined by its core benzoquinone ring and the attached functional groups, which dictate its electronic properties and conformation.

The foundation of the molecule is the 1,4-benzoquinone (B44022) ring, a six-membered cyclic dione. nist.gov In its unsubstituted form, the ring is planar and possesses a conjugated system of pi electrons across its two carbon-carbon double bonds and two carbonyl groups. wikipedia.org The introduction of substituents, as in this compound, does not significantly disrupt this planarity. The ring structure exhibits bond lengths that are intermediate between typical single and double bonds, indicating electron delocalization. This delocalization is a key feature of the quinone system, contributing to its chemical and electronic properties. chinesechemsoc.org

The electronic character of the benzoquinone ring is significantly modulated by its substituents. nih.govacs.org The two hydroxyl (-OH) groups and one methyl (-CH₃) group exert distinct electronic effects:

Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. It pushes electron density into the ring, further influencing the molecule's reactivity and the electron distribution within the conjugated system.

The combination of these substituents creates a complex electronic landscape across the molecule, affecting its redox potential and reactivity towards nucleophiles and electrophiles. nih.govacs.org

Classification within the Dihydroxybenzoquinone Family and Related Quinone Analogues

This compound is classified within a broader hierarchy of organic compounds. Its classification helps in understanding its properties in relation to similar molecules.

Broad Class: Quinones

Sub-Class: Benzoquinones

Family: Dihydroxybenzoquinones (DHBQ) wikipedia.orgnih.gov

It is a substituted derivative of 2,5-dihydroxy-1,4-benzoquinone (B104904) (also known as anilic acid), which is a key chromophore identified in aged cellulosic materials. wikipedia.orgresearchgate.net The family includes various isomers and substituted analogues, each with unique properties.

| Compound Name | Structure | Classification Notes |

| 1,4-Benzoquinone | C₆H₄O₂ | Parent compound of the p-benzoquinone series. nist.govchemspider.com |

| 2,5-Dihydroxy-1,4-benzoquinone | C₆H₄O₄ | Parent compound of the 2,5-dihydroxybenzoquinone series. wikipedia.orgnih.gov |

| This compound | C₇H₆O₄ | The subject of this article; a methylated DHBQ. nih.govuni-freiburg.de |

| 2,3-Dihydroxy-5-methyl-1,4-benzoquinone | C₇H₆O₄ | An isomeric methyl-dihydroxybenzoquinone. nih.govebi.ac.uk |

| Embelin (2,5-Dihydroxy-3-undecyl-1,4-benzoquinone) | C₁₇H₂₆O₄ | A naturally occurring DHBQ with a long alkyl chain. |

| Chloranilic acid (2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone) | C₆H₂Cl₂O₄ | A halogenated DHBQ used as a ligand in coordination chemistry. usu.eduacs.org |

Stereochemical Considerations and Tautomeric Equilibrium

This compound is an achiral molecule. nih.gov It does not possess any stereocenters (chiral carbons) and lacks any element of chirality, such as a chiral plane or axis. Therefore, it does not exhibit optical activity and exists as a single, non-superimposable mirror image. nih.gov

Standard keto-enol tautomerism, which requires an alpha-hydrogen on a saturated carbon adjacent to a carbonyl, is generally not observed in the 1,4-benzoquinone ring itself. vedantu.comquora.com However, a more complex dynamic process known as fluxional behavior has been described for 2,5-dihydroxy- nih.govspectrabase.com-benzoquinones. rsc.org

Synthetic Methodologies and Chemical Transformations of 2,5 Dihydroxy 3 Methyl 1,4 Benzoquinone

De Novo Chemical Synthesis Routes and Synthetic Strategies

The de novo synthesis of 2,5-dihydroxy-3-methyl-1,4-benzoquinone is not commonly detailed as a direct, one-step process. Instead, its preparation is often approached through multi-step strategies involving the functionalization of simpler precursors. A prominent and classical method adaptable for this purpose is the Thiele-Winter acetoxylation reaction.

Utilization of Precursors in Benzoquinone Formation

The primary precursor for the synthesis of the title compound is methyl-p-benzoquinone (also known as toluquinone). The synthesis follows a logical sequence: reductive acetylation of the quinone, followed by hydrolysis and subsequent oxidation.

The key transformation is the Thiele-Winter acetoxylation , which involves treating a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride, to form a triacetoxy aromatic compound. In this case, methyl-p-benzoquinone is converted into its corresponding triacetoxy derivative, 1,2,4-triacetoxy-5-methylbenzene . This intermediate is then hydrolyzed under acidic or basic conditions to yield 3-methyl-1,2,4,5-benzenetetrol . Subsequent mild oxidation of this tetrol affords the final product, this compound.

This contrasts with the synthesis of its parent compound, 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ), which can be prepared from the in situ generation of the ligand from precursors like 2,5-diamino-1,4-hydroquinone dihydrochloride (B599025) through oxidation.

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

| Compound Name | Role in Synthesis | Associated Reaction |

|---|---|---|

| Methyl-p-benzoquinone (Toluquinone) | Starting Precursor | Thiele-Winter Acetoxylation |

| Acetic Anhydride | Reagent | Thiele-Winter Acetoxylation |

| Sulfuric Acid or Boron Trifluoride | Catalyst | Thiele-Winter Acetoxylation |

| 1,2,4-Triacetoxy-5-methylbenzene | Key Intermediate | Hydrolysis |

| 3-Methyl-1,2,4,5-benzenetetrol | Hydrolyzed Intermediate | Oxidation |

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of synthesizing substituted benzoquinones. In the context of the Thiele-Winter reaction of substituted quinones, the position of the incoming acetoxy group is directed by the existing substituents. For 2-substituted 1,4-benzoquinones, the incoming group's orientation is influenced by the electronic and steric nature of the substituent. Studies on various substituted phenyl- and methoxy-1,4-benzoquinones have shown that the inserted acetoxy group typically enters at a position ortho or para to the existing group. This directive effect is fundamental to ensuring the formation of the correct 1,2,4-triacetoxy isomer, which is essential for obtaining the desired 2,5-dihydroxy-3-methyl substitution pattern after hydrolysis and oxidation.

Derivatization Strategies and Synthesis of Novel Analogues

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of novel analogues. These derivatizations can occur at the hydroxyl groups or the available carbon on the quinone ring.

Modifications at Hydroxyl and Ring Positions

The hydroxyl groups and the unsubstituted ring carbon are primary targets for derivatization.

Reactions at the Hydroxyl Groups: The hydroxyl groups can undergo standard etherification and esterification reactions. As seen in the Thiele-Winter synthesis, acylation with acetic anhydride is a key transformation.

Reactions at the Ring: The vacant C-6 position is susceptible to nucleophilic attack, leading to new C-C or C-heteroatom bonds. For instance, a method for synthesizing thymoquinone (B1682898) derivatives involves introducing an amino group at a ring carbon, which is then reacted with an aldehyde to form a Schiff base derivative. rsc.org This highlights a strategy for functionalizing the quinone ring. Furthermore, the parent compound, DHBQ, readily reacts with amines and thiols to yield 2,5-disubstituted products. rsc.orgabo.fi A similar strategy can be applied to the methylated analogue, where nucleophilic addition could occur at the C-6 position. For example, a wide range of 2,5-diamino-3,6-dibromo-1,4-benzoquinones has been prepared by coupling various amines with tetrabromobenzoquinone, demonstrating the feasibility of introducing amino functionalities. Another novel derivatization involves the condensation of DHBQ with glyoxal (B1671930) to create a resin with high capacity for uranium recovery. abo.fi

Structure-Directed Synthesis of Biologically Relevant Derivatives

The synthesis of novel analogues is often driven by the pursuit of enhanced biological activity. By systematically modifying the lead structure, researchers can perform structure-activity relationship (SAR) studies.

Table 2: Examples of Synthesized Benzoquinone Derivatives and Their Applications

| Parent Compound | Derivative Type | Synthetic Strategy | Purpose/Application | Reference |

|---|---|---|---|---|

| Toluquinol | (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol | Structural modification of the methyl group | Improved antiangiogenic activity with lower cytotoxicity | researchgate.net |

| Thymoquinone | (E)-3-((4-chlorobenzylidene)amino)-5-isopropyl-2-methylcyclohexa-2,5-diene-1,4-dione | Amination of the quinone ring followed by condensation | Development of novel therapeutic agents | rsc.org |

| 2,5-Dihydroxy-1,4-benzoquinone | DHBQ-glyoxal resin | Condensation reaction | Selective uranium recovery | abo.fi |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | Nucleophilic substitution with various amines | Antimicrobial activity screening |

Investigating Reaction Mechanisms and Reactivity Profiles

The reactivity of this compound is governed by the interplay of its quinone core, the electron-donating hydroxyl groups, and the methyl substituent. Mechanistic studies, primarily conducted on the parent compound DHBQ, provide significant insight into its chemical behavior.

The reaction of DHBQ with nucleophiles like secondary amines and thiols can proceed through two distinct mechanistic pathways that yield the same 2,5-disubstituted product. rsc.orgabo.fi

Ipso-substitution: The nucleophile directly attacks the carbon atoms bearing the hydroxyl groups (C-2 and C-5), leading to the displacement of the OH groups.

Addition-Elimination: The nucleophile first adds to the unsubstituted C-3 and C-6 positions, followed by tautomerization and subsequent elimination of the hydroxyl groups from C-2 and C-5.

Using selectively ¹³C isotopically labelled DHBQ, researchers demonstrated that the reaction with the amine morpholine (B109124) proceeds via ipso-substitution. rsc.orgabo.fi In contrast, the reaction with thiols, such as benzenethiol (B1682325) and 1-hexanethiol (B106883), follows the addition-elimination mechanism. rsc.orgabo.fi When using thiolates (the deprotonated form of thiols), both mechanisms were found to operate in parallel. rsc.orgabo.fi The presence of a methyl group at the C-3 position in the title compound would block one of the initial addition sites, likely favoring direct nucleophilic attack at the C-6 position or ipso-substitution at the hydroxylated carbons, thereby altering the reactivity profile compared to the unsubstituted DHBQ.

Furthermore, the regioselectivity of reactions between DHBQ and diamines has been explained by the theory of strain-induced bond localization (SIBL) . abo.fieurekaselect.com This theory posits that the reaction pathway is determined by the geometric constraints of the product. abo.fieurekaselect.com The reaction proceeds in a way that preserves the "natural" geometry of the quinoid double bonds and accommodates the N-N distance of the reacting diamine. abo.fieurekaselect.com Diamines with a short N-N distance favor the formation of 4,5-diamino-ortho-quinones, while those with a larger N-N distance, which would cause unfavorable angular strain, lead to ortho-quinone imines instead. abo.fieurekaselect.com

Nucleophilic and Electrophilic Substitution Pathways

The reactivity of the 2,5-dihydroxy-1,4-benzoquinone scaffold is rich, allowing for both nucleophilic and electrophilic substitution reactions. researchgate.net The presence of hydroxyl and carbonyl groups, combined with the conjugated system, provides multiple sites for chemical attack.

Nucleophilic Substitution:

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) readily undergoes nucleophilic substitution. For instance, it reacts with secondary amines and thiols to yield 2,5-disubstituted products. researchgate.netrsc.org The mechanism of this substitution, however, is dependent on the nature of the nucleophile. Studies using isotopically labeled DHBQ have shown that the reaction with morpholine proceeds via an ipso-substitution at the C-2 and C-5 positions. rsc.orgnih.gov Conversely, reactions with thiols such as benzenethiol and 1-hexanethiol follow an addition/elimination mechanism. rsc.orgnih.gov The reaction with thiolates can proceed through both pathways simultaneously. rsc.orgnih.gov

For this compound, the introduction of a methyl group at the C-3 position is expected to influence these reactions. The methyl group is electron-donating, which would slightly decrease the electrophilicity of the quinone ring, potentially slowing down the rate of nucleophilic attack compared to DHBQ. Furthermore, the steric bulk of the methyl group could hinder the approach of nucleophiles to the adjacent C-2 and C-4 positions. In the case of an addition/elimination mechanism, the methyl group would likely direct the initial addition of a nucleophile to the unsubstituted C-6 position.

Electrophilic Substitution:

While less common for quinones, electrophilic substitution can occur on the electron-rich hydroquinone (B1673460) form or on the activated ring of DHBQ. Information on direct electrophilic substitution on the quinone ring of DHBQ is limited. However, the hydroxyl groups strongly activate the ring towards electrophilic attack. For this compound, the electron-donating methyl group would further activate the ring, making it more susceptible to electrophilic attack than the parent DHBQ. The substitution would be expected to occur at the only available position on the ring, C-6.

Redox Chemistry and Electron Transfer Properties within Quinone Systems

Quinones are defined by their ability to undergo reversible reduction to hydroquinones, a property central to their role in biological electron transport chains and electrochemical applications. This redox activity involves the transfer of two electrons and two protons.

Electron transfer in quinone systems can proceed through a one-electron reduction to a semiquinone radical intermediate or a two-electron reduction to the hydroquinone. The stability of the semiquinone radical is a key factor in the electron transfer mechanism. In biological systems, quinones act as mobile electron carriers, shuttling electrons between membrane-bound protein complexes. The transfer of a related inhibitor, 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone, within the cytochrome b6f complex highlights the intricate movement of quinones in these systems. nih.gov

Oxidative Degradation Mechanisms and Kinetic Studies

The degradation of dihydroxybenzoquinones is of significant interest, particularly in the context of pulp and paper chemistry, where these compounds contribute to the yellowing of aged materials. The degradation of DHBQ by hydrogen peroxide has been studied in detail, providing a model for understanding the behavior of its methylated analog.

Under neutral conditions, the degradation of DHBQ by hydrogen peroxide proceeds with an activation energy of 20.4 kcal/mol. nih.govacs.orgresearchgate.net The reaction yields malonic acid, acetic acid, and carbon dioxide. nih.govacs.orgresearchgate.net The proposed mechanism involves the formation of an intermediate with an intramolecular O-O bridge between C-2 and C-5, followed by homolytic cleavage of this bond. nih.govacs.org

Under moderately alkaline conditions (pH 10), similar to those used in pulp bleaching, the degradation of DHBQ is significantly faster, with an activation energy of 16.1 kcal/mol, and it quantitatively produces malonic acid. nih.govresearchgate.net The presence of sodium cations has been found to accelerate the reaction rate. nih.govresearchgate.net

For this compound, the methyl group would likely influence the degradation process. Its electron-donating effect could affect the stability of the intermediates and transition states, potentially altering the reaction kinetics. The degradation products would also be different, with the methyl-bearing carbon atom likely leading to the formation of propanoic acid derivatives in addition to or instead of acetic acid.

| Degradation Parameter | 2,5-dihydroxy-1,4-benzoquinone (DHBQ) | Projected Effect for this compound |

| Activation Energy (Neutral) | 20.4 kcal/mol nih.govacs.orgresearchgate.net | Potentially altered due to electronic effects of the methyl group. |

| Activation Energy (Alkaline) | 16.1 kcal/mol nih.govresearchgate.net | Potentially altered. |

| Degradation Products (Neutral) | Malonic acid, acetic acid, carbon dioxide nih.govacs.orgresearchgate.net | Expected to include derivatives of propanoic acid. |

| Degradation Products (Alkaline) | Malonic acid nih.govresearchgate.net | Expected to include derivatives of propanoic acid. |

Complexation Chemistry with Metal Cations

The hydroxyl and carbonyl groups of 2,5-dihydroxy-1,4-benzoquinone make it an excellent ligand for coordinating with metal cations, forming a variety of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgacs.org The dianion of DHBQ acts as a bridging ligand, connecting metal centers to create extended one-, two-, or three-dimensional structures. researchgate.netusu.eduacs.org

A variety of coordination polymers of DHBQ have been synthesized with transition metals such as Mn, Fe, Co, Ni, Cu, and Zn, as well as with lanthanides. nih.govresearchgate.netresearchgate.netbohrium.com These materials exhibit interesting magnetic and electronic properties. researchgate.net The synthesis of these polymers can sometimes be achieved through the in situ generation of the DHBQ ligand from precursors like 2,5-diamino-1,4-benzoquinone. usu.eduresearchgate.net

| Metal Ion | Reported Structure with DHBQ | Potential Influence of Methyl Group on Structure |

| Mn(II) | 1D zigzag chain and 3D (10,3)-a network nih.govresearchgate.net | Steric hindrance may alter packing or favor different geometries. |

| Fe(II) | 3D (10,3)-a network usu.eduresearchgate.net | Could affect interpenetration of networks. |

| Co(II) | 2D net and 3D (10,3)-a network nih.govresearchgate.net | May influence the formation of 1D vs. 2D structures. |

| Ni(II) | 2D net and 3D (10,3)-a network nih.govresearchgate.net | Could impact porosity of the resulting framework. |

| Cu(II) | 1D linear chain and 2D net nih.gov | The less symmetrical ligand may lead to more complex structures. |

| Zn(II) | 1D zigzag chain and 3D (10,3)-a network nih.govresearchgate.net | Potential for altered bond angles and distances. |

Natural Occurrence and Biosynthetic Pathway Elucidation of 2,5 Dihydroxy 3 Methyl 1,4 Benzoquinone

Isolation from Plant and Fungal Species

2,5-Dihydroxy-3-methyl-1,4-benzoquinone has been successfully isolated from both plant and fungal kingdoms, highlighting its distribution across different life forms. One of the most notable plant sources is Embelia schimperi, a species belonging to the Myrsinaceae family. Chromatographic separation of extracts from this plant has led to the isolation and characterization of the compound.

Beyond the plant kingdom, various fungal species are known to produce a diverse array of quinonoid metabolites. While the specific isolation of this compound from a wide range of fungi is a subject of ongoing research, the production of related benzoquinones by fungi is well-documented. For instance, toluquinone and its derivatives are known metabolites of certain fungal strains. The presence of such compounds suggests that fungi are a potential source for discovering novel benzoquinones, including this compound.

The table below summarizes the known natural sources of this compound and related compounds.

| Kingdom | Family/Genus | Species | Compound Isolated | Reference(s) |

| Plantae | Myrsinaceae | Embelia schimperi | This compound | royalsocietypublishing.orgresearchgate.net |

| Fungi | Penicillium cf. griseofulvum | Toluquinone (related compound) | chegg.com | |

| Fungi | Aspergillus parvulus, A. christenseniae | Terreic acid (related benzoquinone) | chegg.com |

Proposed Biosynthetic Routes and Intermediate Analysis

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other toluquinones and related benzoquinones in plants and fungi, a plausible route can be proposed. The biosynthesis of many fungal quinones originates from polyketide pathways, involving non-reducing or partially reducing polyketide synthases. chegg.com

In many organisms, the biosynthesis of the benzoquinone ring of coenzyme Q proceeds via the shikimate pathway, with 4-hydroxybenzoic acid serving as a key precursor. nih.gov For toluquinones, it is hypothesized that the pathway may involve intermediates derived from the shikimate pathway, followed by methylation and hydroxylation steps.

A potential biosynthetic route for this compound could involve the following key steps:

Formation of a Toluquinol Intermediate: This could arise from the shikimate pathway with subsequent modifications. For instance, the biosynthesis of chimaphilin, a dimethylated naphthoquinone, involves toluquinol intermediates. researchgate.net

Hydroxylation: The toluquinol intermediate would then undergo hydroxylation at positions 2 and 5 of the benzene (B151609) ring.

Oxidation: The final step would be the oxidation of the resulting hydroquinone (B1673460) to the corresponding 1,4-benzoquinone (B44022).

Further research, including isotopic labeling studies and identification of the specific enzymes involved, is necessary to confirm the exact biosynthetic pathway and its intermediates.

Ecological Significance and Roles in Biological Systems

Benzoquinones, including this compound, play significant roles in the ecological interactions and internal physiological processes of the organisms that produce them.

Defense Mechanisms:

A primary role of benzoquinones in both plants and fungi is chemical defense. These compounds often exhibit antimicrobial and antifungal properties, protecting the organism from pathogens. royalsocietypublishing.org For example, 2,5-dihydroxy-1,4-benzoquinones have been shown to inhibit the growth of various fungal species. The production of such compounds can create a protective chemical barrier against microbial invasion. In plants, quinones like juglone (B1673114) and plumbagin (B1678898) are known to generate reactive oxygen species (ROS), which are crucial in programmed cell death during defense responses. royalsocietypublishing.org Similarly, insects like the flour beetle Tribolium castaneum produce benzoquinones as a defense against predators and microorganisms. iomcworld.com

Electron Transport:

Benzoquinones are well-known for their involvement in biological electron transport chains. Their ability to undergo reversible reduction-oxidation reactions makes them ideal mobile electron carriers. royalsocietypublishing.org While the specific role of this compound in electron transport has not been extensively studied, its structural similarity to other biologically active quinones, such as ubiquinone (coenzyme Q), suggests a potential function in cellular respiration. nih.govnih.gov Ubiquinone, with its benzoquinone head, is a vital component of the mitochondrial electron transport chain, shuttling electrons from complexes I and II to complex III. royalsocietypublishing.orgresearchgate.net It is plausible that this compound could participate in similar electron transfer processes, either in primary metabolism or in specialized secondary metabolic pathways. Quinones can facilitate electron transfer from a substrate to an acceptor, a role that is crucial in various biological and photocatalytic systems. acs.org

The table below summarizes the key biological activities and proposed functions of this compound and related compounds.

| Biological Role | Organism Type | Mechanism of Action | Significance | Reference(s) |

| Defense | Plants, Fungi, Insects | Antimicrobial, antifungal, generation of reactive oxygen species | Protection against pathogens and predators | royalsocietypublishing.orgiomcworld.com |

| Electron Transport | General (proposed) | Reversible redox cycling, acting as a mobile electron carrier | Potential role in cellular respiration and other metabolic pathways | royalsocietypublishing.orgnih.govnih.govacs.org |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR, e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,5-dihydroxy-3-methyl-1,4-benzoquinone, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a study isolating the compound from Embelia schimperi, the ¹H NMR spectrum exhibited a sharp singlet peak at 1.900 ppm, corresponding to the three protons of the methyl group (CH₃) attached to the quinonoid ring at the C-3 position. znaturforsch.com Another signal, a triplet at 0.9 ppm, was also reported for the terminal methyl protons. znaturforsch.com The proton on the quinone ring at the C-6 position would also produce a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Analysis of this compound showed a peak for the C-3 carbon at 116 ppm and for the C-6 carbon at 102 ppm. znaturforsch.com A notable characteristic of 2,5-dihydroxy-1,4-benzoquinones is the phenomenon of "fluxional behaviour," a rapid tautomeric effect. znaturforsch.com This dynamic equilibrium can make the four oxygen-bearing carbon atoms (C-1, C-2, C-4, C-5) difficult to observe at room temperature, as the exchange rate is fast on the NMR timescale. znaturforsch.com Advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, while 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish proton-proton and proton-carbon connectivities, respectively, to assemble the complete molecular structure. magritek.com

| Technique | Signal (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 1.900 (s) | -CH₃ at C-3 | znaturforsch.com |

| ¹³C NMR | 116 | C-3 | znaturforsch.com |

| ¹³C NMR | 102 | C-6 | znaturforsch.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. libretexts.org

For this compound (C₇H₆O₄), the exact molecular weight is 154.12 g/mol . uni-freiburg.de In electron ionization (EI) mass spectrometry, the compound would first form a molecular ion (M⁺•) peak at m/z = 154. Because of the natural abundance of ¹³C, a smaller M+1 peak at m/z = 155 would also be expected. libretexts.org

The fragmentation of the molecular ion is highly dependent on the structure. For carbonyl compounds like quinones, a primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edu Another common process is the McLafferty rearrangement if an appropriate side chain is present. libretexts.orgmiamioh.edu For aromatic ketones, the loss of the R group (in this case, potentially the methyl group) followed by the loss of carbon monoxide (CO) is a typical pathway. miamioh.edu While specific experimental fragmentation data for this compound is not detailed in the primary literature, a predicted fragmentation pattern can be generated.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 154 | [C₇H₆O₄]⁺• | Molecular Ion (Parent Peak) |

| 126 | [M - CO]⁺• | Loss of carbon monoxide |

| 98 | [M - 2CO]⁺• | Loss of two carbon monoxide molecules |

| 70 | [C₃H₂O₂]⁺• | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. libretexts.org It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) groups. The broadness is a result of intermolecular hydrogen bonding. In the solid-state spectrum of DHBQ, a sharp band appears at 3331 cm⁻¹. acs.org

C=O Stretching: Strong, sharp absorption bands corresponding to the carbonyl (C=O) groups of the quinone ring are expected. In quinones, these typically appear in the 1650-1680 cm⁻¹ range.

C=C Stretching: Absorptions from the carbon-carbon double bonds within the quinone ring would be observed in the 1600-1650 cm⁻¹ region.

C-O Stretching: Bands associated with the stretching of the C-O bonds of the hydroxyl groups are expected in the 1200-1300 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3400 | Broad, Strong |

| C=O stretch (quinone) | 1650 - 1680 | Strong |

| C=C stretch (aromatic/quinone) | 1600 - 1650 | Medium |

| C-O stretch (hydroxyl) | 1200 - 1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Proton Dissociation Constant (pKa) Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. rsc.org Molecules containing chromophores—parts of the molecule that absorb light—can be analyzed by this method. The benzoquinone ring system is a classic chromophore. rsc.org

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions and occur in molecules with conjugated π systems, such as the benzoquinone ring.

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (e.g., on the oxygen atoms) to an anti-bonding π* orbital.

The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent and the substitution pattern on the quinone ring.

UV-Vis spectroscopy is also a valuable method for determining the acid dissociation constant (pKa) of a compound. The hydroxyl groups of this compound are acidic. As the pH of the solution changes, the compound will exist in its protonated (neutral), monoanionic, or dianionic form. Each of these species has a different electronic structure and will therefore absorb light at different wavelengths. By monitoring the changes in the UV-Vis spectrum as a function of pH, the pKa values can be determined. For the parent compound 2,5-dihydroxy-1,4-benzoquinone (B104904), the two pKa values have been reported as pKa₁ = 2.95 and pKa₂ = 4.87-5.25. semanticscholar.orgusu.edu The electron-donating methyl group at the C-3 position in this compound would be expected to slightly increase these pKa values (making it a weaker acid) compared to the unsubstituted analogue.

Chromatographic Separation Techniques for Isolation and Purification (e.g., ethyl acetate (B1210297) extraction, column chromatography)

Chromatographic techniques are fundamental for the isolation and purification of specific compounds from natural sources. The isolation of this compound from the stem bark of Embelia schimperi provides a practical example of this process. researchgate.netnih.gov

The procedure typically begins with solvent extraction. In this case, an ethyl acetate extract of the plant material was used, indicating that the target compound has sufficient polarity to be soluble in this solvent. researchgate.netresearchgate.net Following extraction, the crude mixture is subjected to further separation.

Column chromatography is a primary method for this purification step. In this technique, the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases, which is influenced by factors like polarity, size, and shape. By collecting the eluted solvent in fractions, the desired compound can be isolated from other components of the extract.

Following chromatographic separation, a final purification step such as recrystallization is often employed to obtain the compound in high purity. In the case of this compound, it was obtained as orange crystals after recrystallization in chloroform. znaturforsch.com High-Performance Liquid Chromatography (HPLC) can also be used as an analytical method to assess the purity of the final product or as a semipreparative technique for isolation.

Theoretical and Computational Chemistry Studies of 2,5 Dihydroxy 3 Methyl 1,4 Benzoquinone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for geometry optimization, electronic properties)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2,5-dihydroxy-3-methyl-1,4-benzoquinone. DFT methods are used to predict the molecule's geometry and electronic structure with a high degree of accuracy.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. These calculations typically reveal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, the planarity of the benzoquinone ring is a key feature, with the hydroxyl and methyl groups influencing the electronic distribution and steric interactions.

Electronic properties such as total energy, dipole moment, and the energies of frontier molecular orbitals are also calculated using DFT. These parameters are crucial for understanding the molecule's stability, polarity, and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

In the case of this compound, the presence of electron-donating hydroxyl groups and a methyl group influences the energies of the frontier orbitals. These substituents tend to raise the energy of the HOMO and may have a smaller effect on the LUMO energy, generally leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,4-benzoquinone (B44022). This suggests that this compound is likely to be chemically reactive. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoquinones (Calculated via DFT) This table presents illustrative data based on typical values for similar compounds, as specific experimental or theoretical values for this compound are not readily available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,4-Benzoquinone (Reference) | -7.5 | -2.5 | 5.0 |

| 2,5-Dihydroxy-1,4-benzoquinone (B104904) | -6.8 | -2.3 | 4.5 |

| This compound (Estimated) | -6.7 | -2.2 | 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups due to the high electronegativity of oxygen. The hydrogen atoms of the hydroxyl groups would exhibit positive potential. The benzoquinone ring itself would display a more complex distribution of charge, influenced by the electron-donating effects of the hydroxyl and methyl substituents. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding and reactivity patterns. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule. For a relatively rigid molecule like this compound, MD simulations can reveal the vibrational modes of the molecule, the rotation of the methyl group, and the dynamics of the hydroxyl groups.

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, these predictions are largely based on its electronic structure. The presence of hydroxyl and methyl groups, which are electron-donating, activates the quinone ring towards electrophilic substitution. Conversely, the electron-withdrawing nature of the carbonyl groups makes the ring susceptible to nucleophilic attack.

Computational studies can model the interaction of this compound with various reagents to predict the most likely reaction pathways. For instance, the reaction of dihydroxybenzoquinones with nucleophiles like amines and thiols can proceed through different mechanisms, such as ipso-substitution or addition-elimination, and computational modeling can help to distinguish between these pathways. figshare.com The reactivity of hydroxyquinones, in general, is linked to the reactivity of quinones with electron-donating substituents. researchgate.net

Computational Structure-Activity Relationship (SAR) Modeling for Benzoquinone Derivatives

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

For benzoquinone derivatives, QSAR studies have been conducted to model a range of biological activities, including their action as inhibitors of enzymes like 5-lipoxygenase. researchgate.net These studies typically involve calculating a variety of molecular descriptors for a set of benzoquinone derivatives with known activities. These descriptors can include electronic properties (such as HOMO-LUMO energies and charge distributions), steric properties (like molecular volume and surface area), and hydrophobic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity. While a specific SAR model for this compound is not detailed in the provided results, the principles of QSAR can be applied to understand how the methyl and hydroxyl substituents contribute to its potential biological activities in comparison to other benzoquinone derivatives. nih.govresearchgate.net

Mechanistic Biological Activity Research Preclinical and in Vitro Investigations

Investigations into Antimicrobial Mechanisms

2,5-Dihydroxy-3-methyl-1,4-benzoquinone, a compound isolated from the plant Embelia schimperi, has been the subject of in vitro investigations to determine its antimicrobial properties. researchgate.netznaturforsch.com These studies have evaluated its efficacy against a spectrum of clinically relevant bacterial and fungal pathogens.

In vitro testing using the disc diffusion method has demonstrated that this compound exhibits significant activity against several Gram-negative bacteria. researchgate.netznaturforsch.comnih.gov The compound showed inhibitory effects on Salmonella spp., Proteus spp., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Shigella dysentriae. researchgate.netznaturforsch.comnih.gov The zones of inhibition observed for these pathogens ranged from 10 to 20 mm. researchgate.netznaturforsch.comnih.gov Notably, P. aeruginosa was identified as the most sensitive microorganism to the compound, with an inhibition zone of 20 mm. znaturforsch.com This was comparable to the control antibiotic, gentamycin, which produced a 21 mm zone of inhibition against the same bacterium. znaturforsch.com

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Pathogen | Method | Result (Zone of Inhibition) | Source |

| Pseudomonas aeruginosa | Disc Diffusion | 20 mm | znaturforsch.com |

| Klebsiella pneumoniae | Disc Diffusion | 15 mm | znaturforsch.com |

| Salmonella spp. | Disc Diffusion | 14 mm | znaturforsch.com |

| Proteus spp. | Disc Diffusion | 13 mm | znaturforsch.com |

| Escherichia coli | Disc Diffusion | 12 mm | znaturforsch.com |

| Shigella dysentriae | Disc Diffusion | 10 mm | znaturforsch.com |

The antimicrobial spectrum of this compound also includes Gram-positive bacteria. Specifically, its activity against clinical strains of Staphylococcus aureus has been confirmed. researchgate.netznaturforsch.comnih.gov Using the disc diffusion method, the compound produced a zone of inhibition of 12 mm against S. aureus. znaturforsch.com Other related 1,4-benzoquinone (B44022) derivatives have also shown effectiveness against Staphylococcus aureus, with some demonstrating a minimum inhibitory concentration (MIC) as low as 4 µg/mL. nih.govnih.gov

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Pathogen | Method | Result (Zone of Inhibition) | Source |

| Staphylococcus aureus | Disc Diffusion | 12 mm | znaturforsch.com |

The antifungal potential of this compound has been assessed against the opportunistic yeast, Cryptococcus neoformans. researchgate.netznaturforsch.comnih.gov However, in vitro assays revealed that the compound was insensitive against this particular fungal pathogen. researchgate.netznaturforsch.comnih.gov Generally, 2,5-dihydroxy-1,4-benzoquinones have been shown to decrease vegetative growth and inhibit spore germination in various fungi, with activity influenced by the nature of substituents on the quinone ring. nih.gov

The precise antimicrobial mechanism of this compound is not fully elucidated, but research on related benzoquinones provides insight into potential modes of action. Quinones are known to be highly reactive molecules that can function as both oxidants and Michael acceptors. nih.gov The antibiotic activity of 2,5-dihydroxy-1,4-benzoquinones is dependent on the substituents at the 3 and 6 positions of the quinone ring. nih.gov Studies on other benzoquinones suggest that their bactericidal effects may be linked to the generation of reactive oxygen species (ROS), which can induce apoptosis in pathogens. nih.gov Furthermore, the reduction of the quinone to its hydroquinone (B1673460) form alters, but does not eliminate, its antibiotic activity. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Benzoquinones are recognized for their pharmacological properties, which include antioxidant activities. researchgate.net

The antioxidant potential of compounds is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. Standard methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. mdpi.com The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color. mdpi.com

The 1,4-benzoquinone structure is fundamental to its role in redox processes. It can act as a selective quencher of superoxide (B77818) radicals (·O₂⁻). researchgate.net In certain conditions, 1,4-benzoquinone can be quantitatively reduced to 1,4-hydroquinone by reacting with photogenerated electrons. researchgate.net Theoretical studies on related compounds suggest that pyranoanthocyanins, which contain a quinone-like structure, preferentially engage in free radical-capturing reactions through mechanisms like demethylation followed by a hydrogen atom transfer (HAT) from hydroxyl groups. mdpi.com This formation of a stable quinone structure enhances the molecule's ability to participate in subsequent antioxidant reactions. mdpi.com

Mechanisms of Protection against Oxidative Stress

Molecular Interactions and Cellular Targets in Biological Systems

Detailed research into the specific molecular interactions and cellular targets of this compound is still an emerging area.

There is a significant gap in the scientific literature regarding enzyme inhibition studies specifically involving this compound. While other benzoquinone derivatives have been investigated as inhibitors of various enzymes, including those involved in cancer progression and inflammation, dedicated research on this compound's inhibitory activity against specific enzymes is not currently published. Therefore, no data on its IC50 values or modes of inhibition for any particular enzyme can be presented.

Similarly, there is a lack of published in vitro studies that elucidate the interference of this compound with specific cellular signaling pathways. Research on other quinone compounds has demonstrated their ability to modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation, cell proliferation, and survival. However, investigations into whether this compound interacts with these or other signaling cascades have not been reported.

Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro Studies)

Direct and detailed in vitro studies on the cytotoxic mechanisms of this compound against specific cancer cell lines are not available in the current body of scientific literature. While related benzoquinone compounds have shown promise as anticancer agents, the specific effects of this methylated dihydroxybenzoquinone on cancer cell proliferation, apoptosis, and cell cycle progression remain to be elucidated.

No specific data from in vitro assays (e.g., MTT, SRB) that quantify the inhibitory effect of this compound on the proliferation of any cancer cell lines have been published. Consequently, IC50 values for this compound against various cancer cell lines are not available.

There is no published research demonstrating the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Mechanistic studies, such as annexin (B1180172) V/propidium iodide staining, caspase activation assays, or flow cytometric analysis of cell cycle distribution following treatment with this compound, have not been reported.

Applications in Advanced Materials Science and Engineering

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The versatile coordination chemistry of dihydroxy-p-benzoquinones allows them to act as organic linkers, bridging metal centers to form extended, crystalline structures known as Metal-Organic Frameworks (MOFs) or coordination polymers. nih.gov These materials are distinguished by their high porosity, tunable structures, and the synergistic properties arising from the combination of organic and inorganic components. mdpi.com

The synthesis of benzoquinone-based MOFs often employs the target quinone derivative as a linker molecule. A common and efficient method involves a simple benchtop aqueous addition reaction, where a metallic salt is added to a solution containing the deprotonated dihydroxybenzoquinone ligand. researchgate.netacs.orgusu.edu For instance, MOFs with the general formula NBu₄M(DHBQ)₁.₅ (where M can be Ni²⁺, Fe²⁺, or Co²⁺) have been synthesized with yields approaching 100% using this approach. acs.orgusu.edunih.gov

A key aspect of ligand design is the ability to functionalize the quinone ring to tune the resulting MOF's properties. This synthetic flexibility allows for the extension of these methods to various substituted ligands, such as 3,6-dichloro-2,5-dihydroxy-1,4-benzoquinone (chloranilic acid) and 3,6-difluoro-2,5-dihydroxy-1,4-benzoquinone (fluoranilic acid), indicating the potential for incorporating methyl-substituted variants like 2,5-dihydroxy-3-methyl-1,4-benzoquinone. acs.orgusu.edunih.gov The choice of solvent can also be critical; for example, using a mixture of ethanol, dimethylformamide, and water can improve the solubility of ligands like DHBQ, facilitating the formation of pure crystalline MOFs over linear coordination polymers. researchgate.net

Benzoquinone-based MOFs can form one-, two-, or three-dimensional networks depending on the coordination environment of the metal ion and the nature of the linker. mdpi.com These frameworks often exhibit significant porosity, a feature that is highly advantageous for applications in catalysis, gas storage, and as electrode materials where facile electrolyte access is crucial. mdpi.com

A significant area of research is the development of electrically conductive MOFs, where benzoquinone-based ligands have proven to be exceptional components. usu.edu The redox activity of the quinone linker provides a powerful strategy for tuning both magnetic and conducting properties. mdpi.com The ability of the ligand to exist in quinonoid, semiquinonoid, and hydroquinonoid states allows for the modulation of charge transport through the framework. mdpi.com

For example, a MOF with the formula NBu₄Fe(DHBQ)₁.₅ exhibited high electrical conductivity on the order of 10⁻² S·cm⁻¹ and a high ferromagnetic ordering temperature of 130 K. usu.edu Another study reported conductivity values of 1.4 x 10⁻² S/cm for a desolvated MOF, demonstrating that porosity, magnetism, and conductivity can coexist in these multifunctional materials. mdpi.com The magnetic properties arise from the interaction between the metal centers, which can be mediated by the bridging benzoquinone ligand. The semiquinone form of the ligand is particularly effective at enhancing magnetic coupling between metal ions. mdpi.com Some manganese-based MOFs remain in a paramagnetic state down to low temperatures, with effective magnetic moments close to the expected value for isolated Mn²⁺ ions. nih.gov

| MOF Formula | Property | Value | Reference(s) |

| NBu₄Fe(DHBQ)₁.₅ | Electrical Conductivity | ~10⁻² S·cm⁻¹ | usu.edu |

| NBu₄Fe(DHBQ)₁.₅ | Magnetic Ordering Temp. | 130 K | usu.edu |

| Desolvated Benzoquinone MOF | Electrical Conductivity | 1.4(7) × 10⁻² S/cm | mdpi.com |

| Mn-based Bipyridyl MOF | Magnetic Moment (High T) | 5.65–5.69 μB | nih.gov |

Exploration as Active Components in Energy Storage Systems

The inherent redox activity of the carbonyl groups in quinone compounds makes them highly attractive for use as active materials in energy storage devices, particularly as cathodes in rechargeable batteries. nih.govrsc.org

Derivatives of 2,5-dihydroxy-1,4-benzoquinone (B104904) have been extensively investigated as organic cathode materials for lithium-ion and other battery systems. researchgate.netresearchgate.net These materials offer the potential for high specific capacity due to the involvement of multiple electrons in the redox process. rsc.org

One approach involves polymerizing the quinone monomer to mitigate its dissolution in common liquid electrolytes, a major cause of capacity fading. researchgate.net For example, poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM), when combined with acetylene (B1199291) black as a conductive additive, delivered a specific capacity of 150 mAh g⁻¹ as a positive electrode in a lithium battery. researchgate.netsoton.ac.uk This material also demonstrated good cyclability, with less than 10% capacity degradation over the first 100 cycles. researchgate.netsoton.ac.uk

Another strategy is to use coordination polymers. A one-dimensional coordination polymer, copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ), was used as a cathode material for Li-ion batteries, delivering an initial capacity of 214 mAh g⁻¹ and maintaining 98% of this capacity after 200 cycles. researchgate.net The disodium (B8443419) salt of 2,5-dihydroxy-1,4-benzoquinone has also been explored as an anode material for sodium-ion batteries, showing a reversible capacity of about 265 mAh g⁻¹. rsc.org

| Material | Battery Type | Specific Capacity | Cyclability | Reference(s) |

| Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) | Lithium | 150 mAh g⁻¹ | 90% retention after 100 cycles | researchgate.netsoton.ac.uk |

| Copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ) | Lithium-ion | 214 mAh g⁻¹ (initial) | 98% retention after 200 cycles | researchgate.net |

| Disodium salt of 2,5-dihydroxy-1,4-benzoquinone | Sodium-ion (Anode) | ~265 mAh g⁻¹ | Stable for 300 cycles | rsc.org |

| 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) | Magnesium-ion | >200 mAh g⁻¹ (initial) | - | jcesr.org |

| Benzoquinone-based Polyimide | Lithium-ion | 145 mAh g⁻¹ | 80.3% retention after 1000 cycles | nih.gov |

The energy storage capability of benzoquinones is rooted in the reversible two-electron redox reaction of their carbonyl groups. mdpi.com In a battery, this corresponds to the uptake and release of charge-carrying ions (like Li⁺ or Mg²⁺) accompanied by electron transfer. For 2,5-dihydroxy-1,4-benzoquinone, the process involves the conversion between the quinone form and the di-lithiated enolate form (Li₂DHBQ) upon discharge and charge. researchgate.net

The redox potential at which this occurs is a critical parameter. For instance, 2,5-dimethoxy-1,4-benzoquinone (DMBQ), a related compound, demonstrated a redox potential of about 2.3 V (vs. Mg/Mg²⁺) when used as a cathode in a magnesium-ion battery. jcesr.org The electrochemical reaction mechanism of Cu-DHBQ in a lithium battery has been examined using ex-situ X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR), confirming the redox activity of the DHBQ ligand during cycling. researchgate.net

The process of charge transfer is fundamental to the operation of these electrodes. The formation of a charge-transfer complex between an electron donor and an electron acceptor (like DHBQ) is a key step. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the intramolecular proton transfer processes in related compounds like 2,5-diamino-1,4-benzoquinone, which provides insight into the electronic restructuring that accompanies the redox reactions. academie-sciences.fr This fundamental understanding of the redox and charge transfer mechanisms is crucial for the rational design of new and improved organic electrode materials. researchgate.net

Role as Chromophores in Material Degradation Processes (e.g., cellulosic yellowing/aging)

The discoloration and embrittlement of cellulosic materials over time, a process commonly known as aging or yellowing, is a significant concern in fields ranging from paper conservation to textile engineering. A major cause of this phenomenon is the formation of chemical compounds that absorb visible light, known as chromophores. usda.gov Among the most significant and ubiquitous of these are the dihydroxy- researchgate.netacs.org-benzoquinones, with 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) being a principal representative. researchgate.netabo.fi

These chromophores originate from the chemical degradation and oxidation of the cellulose (B213188) polymer itself, meaning they can form even in materials with no residual lignin. researchgate.net The presence of DHBQ, even in minute concentrations at the parts-per-billion level, can cause visible yellowing due to its high molar absorptivity. usda.gov This compound is particularly problematic because its structure, featuring a highly stable resonance-stabilized anion, makes it resistant to removal by conventional bleaching methods and prone to re-forming over time due to its thermodynamic stability. researchgate.net

Chemical Transformations during Material Aging

The formation and subsequent reactions of DHBQ are central to the chemistry of material aging. The process begins with the oxidation of the cellulose backbone, leading to the generation of carbonyl groups. These oxidized sites are precursors that, through a series of complex degradation and condensation reactions, ultimately form stable aromatic chromophores like DHBQ.

Once formed and embedded within the material matrix, DHBQ is not static. Its chemistry is rich and varied, influenced by environmental conditions such as moisture and pH.

Condensation Reactions: In the presence of moisture and under mildly acidic conditions (pH 4-5), DHBQ is particularly prone to undergo self-condensation reactions. These transformations lead to the formation of larger, more complex structures, including bis-quinones and benzofuranone derivatives, which can alter the color and properties of the aged material. Both strongly acidic (pH < 3) and neutral to alkaline (pH > 7) conditions tend to stabilize the DHBQ molecule against these condensation pathways.

Reaction with Nucleophiles: DHBQ readily reacts with nucleophiles. For instance, it reacts with primary and secondary amines to form 2,5-diamino-substituted- researchgate.netacs.org-benzoquinones. This reaction is significant as it explains the unwanted fixation of nitrogen-containing compounds in pulp and fibers, contributing to discoloration.

Strategies for Chromophore Removal and Material Brightness Stabilization

Given the stability of DHBQ, its removal to restore brightness to aged materials presents a significant chemical challenge. Research has focused on targeted chemical degradation of the chromophore using industrial bleaching agents. The effectiveness of these strategies depends heavily on the reaction conditions.

Oxidative Degradation with Hydrogen Peroxide (H₂O₂): Under moderately alkaline conditions (pH 10), similar to those used in pulp bleaching, hydrogen peroxide can quantitatively degrade DHBQ. The reaction proceeds through the formation of a bridged intermediate which then breaks down into smaller, colorless molecules. nih.gov

A study of the degradation mechanism found that the reaction ultimately yields non-colored organic acids. acs.org

| Degradation Agent | Key Conditions | Primary Degradation Products | Activation Energy (Ea) |

| Hydrogen Peroxide (H₂O₂) | Alkaline (pH 10) | Malonic acid | 16.1 kcal/mol |

| Hydrogen Peroxide (H₂O₂) | Neutral/Acidic | Malonic acid, Acetic acid, Carbon dioxide | 20.4 kcal/mol |

This table presents data compiled from kinetic and product analysis studies on the degradation of DHBQ. acs.orgnih.gov

Oxidative Degradation with Chlorine Dioxide (ClO₂): Chlorine dioxide is another powerful bleaching agent used in industrial processes. However, its reaction with DHBQ under acidic conditions (pH 3) can be complex and counterintuitive. Instead of immediately breaking down DHBQ into colorless fragments, the reaction can first convert it into a secondary chromophore, Rhodizonic acid . abo.fi

This secondary chromophore and its salts, particularly with divalent cations like Ca²⁺ and Mg²⁺, are often more intensely colored and less soluble than the original DHBQ, precipitating onto the fibers and making some materials more difficult to bleach. Complete degradation requires a significant excess of chlorine dioxide to first consume the DHBQ and then degrade the more stable rhodizonic acid. abo.fi

| Parameter | Finding |

| Intermediate Product | Pentahydroxybenzene |

| Secondary Chromophore | Rhodizonic acid |

| Relative Degradation Rate (50°C, pH 3) | DHBQ is degraded 42 times faster than Rhodizonic acid |

| Optimal Rhodizonic Acid Yield | Occurs at a DHBQ:ClO₂ molar ratio of 1:5 |

This table summarizes findings from a study on the degradation of DHBQ using chlorine dioxide under industrial bleaching conditions. abo.fi

Stabilizing material brightness therefore requires not only the removal of existing chromophores like DHBQ but also the careful management of chemical processes to prevent the formation of even more stable and potent secondary chromophores.

Q & A

Basic Research Questions

Q. What methods are used to isolate 2,5-dihydroxy-3-methyl-1,4-benzoquinone from natural sources like Embelia schimperi?

- Methodology :

- Extraction : Soak dried plant material in ethyl acetate for 48 hours, followed by solvent evaporation under reduced pressure to yield a crude extract .

- Chromatography : Use column chromatography with silica gel, eluting with gradients of n-hexane/ethyl acetate (increasing polarity). The compound is isolated at a 1:9 n-hexane/ethyl acetate ratio .

- Purification : Recrystallize the isolated compound in chloroform to obtain orange crystals (m.p. 117–118°C) .

Q. How is the structure of this compound elucidated using spectroscopic techniques?

- Methodology :

- NMR :

- ¹H NMR : A singlet at δ 1.900 ppm confirms the methyl group at C-3. Quinonoid protons appear as a singlet at δ 5.05–6.50 ppm, and phenolic hydrogen at δ 7.82 ppm .

- ¹³C NMR : Peaks at δ 116 ppm (C-3) and δ 102 ppm (C-6) differentiate it from analogs like embelin (long alkyl chain) .

- IR : A single C=O stretch at 1630 cm⁻¹ (due to chelation with hydroxyl groups) and O–H stretch at 3520 cm⁻¹ .

- MS : Molecular ion peak at m/z 154 (M⁺), distinct from embelin (m/z 294) .

Q. What experimental design is recommended for evaluating the antimicrobial activity of this compound?

- Methodology :

- Disc Diffusion Assay : Dissolve 100 μg of the compound in distilled water, saturate sterile filter paper discs, and place on microbial lawns (e.g., Staphylococcus aureus, Escherichia coli). Use standard antibiotics (e.g., tetracycline, gentamycin) as positive controls and water as a negative control .

- Incubation : Incubate bacterial plates at 37°C for 24 hours and fungal plates (e.g., Cryptococcus neoformans) at room temperature for 48 hours. Measure zones of inhibition (mm) .

Advanced Research Questions

Q. How does the methyl group at C-3 influence bioactivity compared to analogs with longer alkyl chains (e.g., embelin)?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare antimicrobial efficacy of this compound (methyl group) with embelin (-C₁₁H₂₃ side chain). The shorter chain reduces lipophilicity, potentially decreasing membrane penetration but retaining activity against Gram-positive bacteria (e.g., S. aureus) .

- Experimental Validation : Use MIC (Minimum Inhibitory Concentration) assays to quantify potency differences .

Q. What computational approaches can predict the redox behavior of this benzoquinone?

- Methodology :

- Density Functional Theory (DFT) : Model the compound’s electron affinity and redox potentials using hybrid functionals (e.g., B3LYP) to account for exact exchange and correlation effects .

- Tautomerism Analysis : Simulate fluxional behavior (rapid keto-enol tautomerism) to assess its impact on reactivity and stability .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Methodology :

- Standardized Protocols : Control variables such as microbial strain variability (e.g., clinical vs. lab strains), culture media, and compound purity (≥99.9% by HPLC) .

- Meta-Analysis : Compare inhibition zones from independent studies (e.g., Pseudomonas aeruginosa: 8 mm vs. 12 mm) to identify outliers and validate reproducibility .

Q. What are the implications of tautomerism on the compound’s chemical reactivity?

- Methodology :

- Dynamic NMR : Monitor temperature-dependent ¹H NMR shifts to detect tautomeric equilibria (e.g., enol ↔ keto forms) .

- Reactivity Studies : Investigate nucleophilic substitution reactions at C-2/C-5 hydroxyl groups under varying pH conditions .

Methodological Optimization

Q. How can HPLC conditions be optimized for quantifying this compound in complex mixtures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.